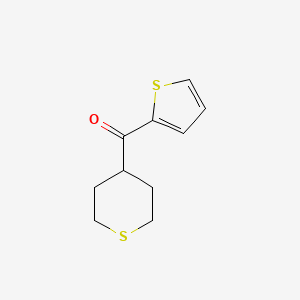
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone
Descripción general
Descripción
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C10H12OS2 and its molecular weight is 212.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone is an organic compound that has garnered interest due to its potential biological activities. This compound features a tetrahydrothiopyran ring and a thiophene ring, which contribute to its unique chemical properties and biological interactions. The following sections will explore the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that related compounds exhibit antimicrobial and anticonvulsant properties, suggesting that this compound may share similar mechanisms.
- Antimicrobial Activity : The compound has shown effectiveness against Gram-positive bacteria, which can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticonvulsant Activity : The anticonvulsant effects may arise from modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted by researchers at the University of Huddersfield evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting a promising avenue for developing new antibiotics .
- Anticonvulsant Study : In a pharmacological assessment, the compound was tested in rodent models for its anticonvulsant effects. Results showed a dose-dependent reduction in seizure frequency, indicating potential therapeutic applications for epilepsy treatment .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of thiophene derivatives on cancer cell lines such as HeLa and MCF7. The findings revealed that this compound induced apoptosis in these cells, highlighting its potential as an anticancer agent .
Propiedades
IUPAC Name |
thian-4-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCPSSQTPPBGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















